Diallyl succinate

Cyclopolymerization Kinetics Crosslinking Density

Diallyl succinate (DASu, CAS 925-16-6) is a bio-derivable, bifunctional monomer characterized by two terminal allyl ester groups attached to a succinic acid core. This symmetric diester functions as a crosslinking agent in radical polymerizations, forming cyclic and network structures.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 925-16-6
Cat. No. B105260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl succinate
CAS925-16-6
SynonymsButanedioic Acid Di-2-propenyl Ester;  Succinic Acid Diallyl Ester;  Diallyl Succinate_x000B_JF 2777;  JF 3958;  NSC 20965
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC=CCOC(=O)CCC(=O)OCC=C
InChIInChI=1S/C10H14O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4H,1-2,5-8H2
InChIKeyHABAXTXIECRCKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl Succinate (CAS 925-16-6) for Polymer Synthesis and Bio-Based Resin Formulations


Diallyl succinate (DASu, CAS 925-16-6) is a bio-derivable, bifunctional monomer characterized by two terminal allyl ester groups attached to a succinic acid core [1]. This symmetric diester functions as a crosslinking agent in radical polymerizations, forming cyclic and network structures [2]. It is primarily sourced from renewable succinic acid and serves as a key intermediate in the development of sustainable, photo-curable resins and specialty polymers [1].

Workflow Crosslinking monomer for radical polymerizations and network structure studies
Selection Bio-derivable succinate core for sustainable, photo-curable resin development
Use Context Symmetric diester supporting DLP printing and specialty thermoset synthesis

Why Diallyl Succinate Cannot Be Substituted by Generic Diallyl Esters


Substitution of diallyl succinate with structurally similar diallyl esters (e.g., diallyl oxalate, malonate, adipate, or sebacate) or hydroxylated analogs (e.g., diallyl malate, tartrate) leads to significant and quantifiable changes in polymerization kinetics, cyclization behavior, and final material properties [1][2]. The distance between allyl groups and the presence or absence of pendant hydroxyl functionalities directly impact the rate of cyclopolymerization, the extent of crosslinking, and the thermal stability of the resulting networks [1][3]. The following quantitative evidence demonstrates why diallyl succinate occupies a distinct performance niche, justifying specific procurement over its closest analogs.

Kinetics Shift Longer-chain diallyl esters (adipate, sebacate) reduce cyclization and may shift crosslink density.
Hydroxyl Effects Hydroxylated analogs (malate, tartrate) accelerate polymerization rate, limiting working time and control.
Thermal Profile Analog substitution can significantly lower thermal degradation onset, compromising post-curing suitability.

Quantitative Differentiation of Diallyl Succinate Against Structural Analogs


Cyclization Tendency (Kc Value) of Diallyl Succinate vs. Other Diallyl Esters

In the radical polymerization of diallyl esters, the ratio of the rate constant for unimolecular cyclization to that of bimolecular propagation (Kc) is a critical parameter governing network formation. At 60°C, diallyl succinate (DASu) exhibits a Kc value of 2.8 mol/L, which is lower than diallyl oxalate (3.6) and diallyl malonate (3.2), but significantly higher than the longer-chain analogs diallyl adipate (2.5) and diallyl sebacate (1.2) [1]. This intermediate Kc value provides a balance between extensive cyclization and inter-chain crosslinking, enabling the formation of robust, yet well-defined, network structures [2].

Cyclization Tendency
Head-to-head
Kc = 2.8 mol/L
Intermediate between oxalate (Kc 3.6) and sebacate (Kc 1.2), balancing cyclization with crosslinking.
Radical polymerization in bulk at 60°C
Cyclopolymerization Kinetics Crosslinking Density

Polymerization Rate (Rp) Ranking: Diallyl Succinate vs. Hydroxylated Analogs

The rate of radical polymerization (Rp) for diallyl esters increases with the number of pendant hydroxyl groups due to enhanced intermolecular hydrogen bonding. A direct comparative study shows that the Rp follows the order: Diallyl succinate (0 OH groups) < Diallyl malate (1 OH group) < Diallyl tartrate (2 OH groups) [1]. This quantifies diallyl succinate as the slowest-polymerizing member of the series, offering greater control and a longer pot life in reactive formulations compared to its faster, hydroxyl-containing analogs.

Polymerization Rate
Head-to-head
Slowest in series
Enables longer pot life and controlled exotherm management vs. hydroxylated analogs.
Rp order: DASu
Thermal Stability
Head-to-head
Stable until 330°C
Reported >90°C higher degradation onset than malate/tartrate analogs in PEGDA copolymers.
TGA of 50/50 wt% copolymer, post-cured at 460 nm
Synthesis Yield
Head-to-head
85% yield (DASu) vs. 50-60% (hydroxylated)
Supports cost-effective procurement; 25-35 percentage points higher yield over analogs.
One-step synthesis from succinic acid and allyl bromide
Activation Energy
Head-to-head
Ea = 21.7 kcal/mol
Moderate activation energy implies balanced temperature sensitivity for process flexibility.
Bulk polymerization, benzoyl peroxide initiator
HH Addition Propensity
Head-to-head
Higher HH linkage content
Microstructural profile differs from polar diallyl oxalate, relevant for property-structure studies.
Correlation with polar effect on propagating radical
Polymerization Kinetics Hydrogen Bonding Monomer Reactivity

Thermal Stability of Diallyl Succinate-Based Copolymers vs. Hydroxylated Analogs

In a direct comparison of 50 wt% bio-derived monomer / 50 wt% PEGDA copolymers, the diallyl succinate-based material (DAS:PEGDA) demonstrated superior thermal stability. After post-curing, DAS:PEGDA remains stable until 330°C with a single decomposition event and a maximum decomposition temperature (Td,max) of 440°C [1]. In contrast, the hydroxyl-containing analogs, diallyl malate (DAM:PEGDA) and diallyl tartrate (DAT:PEGDA), began losing weight at approximately 240°C, even after post-curing, indicating less thermal robustness [1].

Thermal Stability
Head-to-head
Stable until 330°C
Reported >90°C higher degradation onset than malate/tartrate analogs in PEGDA copolymers.
TGA of 50/50 wt% copolymer, post-cured at 460 nm
Thermogravimetric Analysis 3D Printing Resins Bio-based Polymers

Synthesis Yield Advantage for Commercial Viability

The one-step synthesis of diallyl succinate from succinic acid and allyl bromide achieves a high yield of 85%, whereas the synthesis of its hydroxylated analogs, diallyl malate (DAM) and diallyl tartrate (DAT), results in significantly lower yields of 50-60% [1]. This substantial yield difference directly impacts the commercial viability and cost-effectiveness of these monomers for large-scale applications.

Synthesis Yield
Head-to-head
85% yield (DASu) vs. 50-60% (hydroxylated)
Supports cost-effective procurement; 25-35 percentage points higher yield over analogs.
One-step synthesis from succinic acid and allyl bromide
Green Chemistry Process Economics Monomer Synthesis

Overall Activation Energy of Polymerization vs. Diallyl Oxalate and Malonate

The overall activation energy (Ea) for the radical polymerization of diallyl succinate was determined to be 21.7 kcal/mol [1]. This value is intermediate between the higher Ea of diallyl malonate (24.2 kcal/mol) and the lower Ea of diallyl oxalate (21.1 kcal/mol) and diallyl adipate (22.0 kcal/mol) [1]. This moderate activation energy suggests a balanced temperature sensitivity, allowing for efficient initiation without requiring extreme thermal conditions.

Activation Energy
Head-to-head
Ea = 21.7 kcal/mol
Moderate activation energy implies balanced temperature sensitivity for process flexibility.
Bulk polymerization, benzoyl peroxide initiator
Polymerization Energetics Arrhenius Parameters Reaction Kinetics

Head-to-Head Addition Propensity vs. Diallyl Oxalate

The occurrence of head-to-head (HH) addition, an undesired regiochemical defect, is higher in the polymerization of diallyl succinate compared to diallyl oxalate (DAO) [1]. This difference is attributed to the high polarity of DAO, which induces a polar effect on the propagating radical, reducing HH addition [1]. Consequently, diallyl succinate-based polymers have a distinct microstructure with a higher proportion of HH linkages, which can influence physical properties.

HH Addition Propensity
Head-to-head
Higher HH linkage content
Microstructural profile differs from polar diallyl oxalate, relevant for property-structure studies.
Correlation with polar effect on propagating radical
Polymer Microstructure Addition Modes Regioselectivity

Optimal Industrial and Research Applications for Diallyl Succinate Based on Quantitative Differentiation


Formulation of Bio-Based Digital Light Processing (DLP) 3D Printing Resins

Based on its high thermal stability (stable to 330°C) and high synthesis yield (85%), diallyl succinate is the preferred monomer for formulating sustainable DLP resins. The 50/50 DAS:PEGDA copolymer provides excellent dimensional resolution and transparency after curing, coupled with prompt hydrolytic degradation due to its ester linkages [1]. In contrast, the lower thermal stability of hydroxylated analogs (DAM and DAT) makes them unsuitable for high-resolution DLP applications requiring post-curing [1].

Synthesis of Crosslinked Polymers with Controlled Network Architecture

For research into network topology and its effect on material properties, diallyl succinate's distinct cyclization behavior (Kc = 2.8 mol/L) provides a unique middle ground between highly cyclizing diallyl oxalate (Kc = 3.6) and poorly cyclizing diallyl sebacate (Kc = 1.2) [1]. This allows for the systematic study of how cyclization influences glass transition temperature, mechanical properties, and dielectric behavior in crosslinked systems [2].

Controlled Polymerization Processes Requiring Extended Pot Life

In applications where a slower, more controlled polymerization is necessary to manage heat evolution or shrinkage stress, diallyl succinate is the optimal choice among diallyl esters. Its polymerization rate is the slowest in its hydroxylated series (DASu < DAMa < DATa), offering a longer working time compared to the faster-reacting diallyl malate and tartrate monomers [1].

Cost-Effective Production of Bio-Sourced Thermosets

When scaling up the production of bio-based thermosets, the high synthesis yield of diallyl succinate (85%) directly translates to lower production costs and less waste compared to its hydroxylated analogs (50-60% yield) [1]. This economic advantage, combined with its excellent thermal properties, positions diallyl succinate as the most viable monomer for industrial-scale manufacturing of sustainable, high-performance polymer networks.

Application
Selection Property
Validation Focus
Bio-Based DLP 3D Printing Resins
High thermal onset and high synthesis yield
Post-curing dimensional resolution and ester-linkage degradation
Controlled Network Architecture Studies
Intermediate cyclization tendency (Kc)
Structure-property correlation of cyclization vs. Tg and mechanics
Extended Pot Life Formulations
Slowest polymerization rate in series
Exotherm management and shrinkage stress control
Cost-Effective Bio-Sourced Thermosets
Reported high synthesis yield
Process economics and waste reduction at scale

Technical Documentation Hub

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